5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a piperidinyl group linked through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-iodopyrimidine and 1-(pyrimidin-2-yl)piperidin-4-ol.
Reaction Conditions: The reaction mixture is heated at 60°C for 4 hours in the presence of a base such as DIEA (diisopropylethylamine) and a solvent like DMF (dimethylformamide).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin GLP-1, thereby playing a role in glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452): Another compound targeting GPR119 with potential antidiabetic properties.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt), used in cancer research.
Uniqueness
5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific structure and its dual mechanism of action in stimulating insulin release and incretin secretion. This makes it a promising candidate for therapeutic applications in metabolic disorders such as type 2 diabetes .
Properties
Molecular Formula |
C13H14ClN5O |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
5-chloro-2-(1-pyrimidin-2-ylpiperidin-4-yl)oxypyrimidine |
InChI |
InChI=1S/C13H14ClN5O/c14-10-8-17-13(18-9-10)20-11-2-6-19(7-3-11)12-15-4-1-5-16-12/h1,4-5,8-9,11H,2-3,6-7H2 |
InChI Key |
WKMXVDJEYXOOCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C3=NC=CC=N3 |
Origin of Product |
United States |
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